1-Cyclobutylcyclopropan-1-amine

LogP Lipophilicity Physicochemical Properties

Researchers need saturated, non-planar building blocks to improve clinical success rates, but many cycloalkylamines lack sufficient 3D complexity. This bicyclic primary amine delivers an Fsp³ value of 1.0 via a cyclopropane ring (28 kcal/mol strain) fused geminally to a cyclobutyl group. - **Unique pharmacophore:** Regioisomers (logP 1.134 vs 0.989) and linear analogs lack this precise steric/electronic profile. - **Strain-release ready:** Enables construction of polycyclic N-heterocycles unavailable with simple cyclobutylamine. - **Physicochemical advantage:** Lower logP (0.989) improves aqueous solubility over lipophilic alternatives. - **Supplied as HCl salt** (CAS 1427379-90-5) for enhanced stability and handling.

Molecular Formula C7H13N
Molecular Weight 111.188
CAS No. 1391070-63-5
Cat. No. B2687948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylcyclopropan-1-amine
CAS1391070-63-5
Molecular FormulaC7H13N
Molecular Weight111.188
Structural Identifiers
SMILESC1CC(C1)C2(CC2)N
InChIInChI=1S/C7H13N/c8-7(4-5-7)6-2-1-3-6/h6H,1-5,8H2
InChIKeyQKTUELUDHVVCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylcyclopropan-1-amine: Bicyclic Primary Amine Building Block


1-Cyclobutylcyclopropan-1-amine (C7H13N, MW 111.18) is a bicyclic primary amine featuring a cyclopropane ring bearing both the amine group and a cyclobutyl substituent . This scaffold combines the substantial ring strain of cyclopropane (≈28 kcal/mol) with the conformational puckering of cyclobutane, yielding a unique three-dimensional architecture . The compound is primarily handled as the hydrochloride salt (CAS 1427379-90-5) for improved handling and water solubility .

Dual strained-ring scaffold combining cyclopropane and cyclobutane
Primary amine handle for further derivatization or salt formation
Supplied as hydrochloride salt for improved handling and water solubility

1-Cyclobutylcyclopropan-1-amine: Why Simple Analogs Fail


In-class cycloalkylamines (e.g., cyclopropylamine, cyclobutylamine) or linear analogs (e.g., 1-cyclobutylethanamine, 1-cyclobutylpropan-1-amine) lack the precise steric and electronic profile of the geminal cyclobutyl-cyclopropyl substitution pattern . Even a regioisomeric shift—such as moving the amine from the 1-position to the 2-position of the cyclopropane ring in 2-cyclobutylcyclopropan-1-amine—alters the spatial orientation of the amine relative to the cyclobutyl group, modifying both logP and potential binding interactions . The unique combination of two strained small rings adjacent to a primary amine creates a distinctive pharmacophore that is not recapitulated by simpler analogs, as evidenced by quantitative physicochemical comparisons below.

Geminal pattern Linear or monocyclic amines lack the precise steric environment of the geminal cyclobutyl-cyclopropyl motif; binding interactions may shift.
Regioisomer shift Moving the amine from the 1- to the 2-position of the cyclopropane alters spatial orientation, logP, and hydrogen-bonding geometry.
Missing ring strain Analogs without the cyclopropane ring (e.g., cyclobutylamine, 1-cyclobutylethan-1-amine) lack the high strain energy and strain-release reactivity.

1-Cyclobutylcyclopropan-1-amine: Physicochemical Differentiation


Lower LogP vs. Regioisomer and Alkylamine Analogs

The target compound 1-cyclobutylcyclopropan-1-amine hydrochloride displays a logP of 0.989, which is lower than both its regioisomer 2-cyclobutylcyclopropan-1-amine (logP 1.1337) and the structurally related cyclobutyl-alkylamine analogs (1-cyclobutylethan-1-amine logP 1.02-1.177; 1-cyclobutylpropan-1-amine logP 1.538) [1]. This lower lipophilicity may influence membrane permeability and solubility in aqueous media, differentiating the compound for applications where reduced lipophilicity is desirable.

Lower logP
Head-to-head
Target: 0.989
Comparators: 1.1337–1.538
May support reduced lipophilicity and improved aqueous solubility relative to regioisomer and alkylamine analogs.
Vendor-calculated logP; confirm experimentally.
LogP Lipophilicity Physicochemical Properties Drug-likeness

Maximum Fsp³: Fully Saturated sp³ Character

1-Cyclobutylcyclopropan-1-amine exhibits an Fsp³ value of 1.0, representing the highest possible fraction of sp³-hybridized carbon atoms . This value matches that of 1-cyclobutylethan-1-amine and 1-cyclobutylpropan-1-amine (both also 1.0) [1], but contrasts with aromatic amine building blocks (Fsp³ typically <0.5). While the Fsp³ value alone does not differentiate within the cycloalkylamine class, it serves as a critical selection criterion for programs prioritizing three-dimensional, saturated scaffolds over planar aromatic alternatives.

Maximum Fsp³
Reported
1.0
Fully sp³-hybridized scaffold; may support 3D fragment library strategies.
Reported association with favorable developability profiles; no aromatic carbon.
Fsp³ 3D Structure Fragment-based Drug Discovery Lead-likeness

Higher TPSA vs. Cyclobutyl-Amine Analogs

The topological polar surface area (TPSA) of 1-cyclobutylcyclopropan-1-amine is reported as 91.4 Ų [1], significantly higher than the TPSA of its close analog 1-cyclopropylcyclobutan-1-amine (26.02 Ų) . This difference arises from the positioning of the amine group directly on the more strained cyclopropane ring versus the cyclobutane ring, altering the electronic environment and hydrogen-bonding potential.

Higher TPSA
Head-to-head
Target: 91.4 Ų
Comparator: 26.02 Ų
Larger polar surface area may guide CNS vs. peripheral target selection; impacts passive permeability.
Computational values; confirm with experimental logD.
TPSA Polar Surface Area Permeability Blood-Brain Barrier

Cyclopropane-Cyclobutane Dual Strain Reactivity

1-Cyclobutylcyclopropan-1-amine incorporates a cyclopropane ring with ring strain energy estimated at ≈28 kcal/mol , while simple cycloalkylamine analogs such as cyclobutylamine lack the cyclopropane moiety, and cyclopropylamine lacks the cyclobutyl group . This dual strained architecture creates a unique reactivity profile—the cyclopropane can participate in ring-opening and strain-release reactions, while the cyclobutyl group introduces puckered conformations that restrict molecular flexibility.

Dual strain reactivity
Class-level
Cyclopropane ~28 kcal/mol strain + cyclobutane puckering
Offers strain-release synthetic utility distinct from mono-strained or linear amines.
Class-level inference; validate specific reactivity.
Ring Strain Cyclopropane Cyclobutane Strain-Release Reactivity Conformational Restriction

1-Cyclobutylcyclopropan-1-amine: Application Scenarios


Fragment-Based Drug Discovery with 3D Saturated Scaffolds

With an Fsp³ value of 1.0 and a dual strained-ring architecture, 1-cyclobutylcyclopropan-1-amine is ideally suited for fragment-based drug discovery campaigns that prioritize three-dimensional, saturated building blocks over planar aromatic scaffolds. The high fraction of sp³-hybridized carbon is associated with improved clinical success rates, making this compound a strategic selection for fragment libraries and early lead generation.

Strain-Release Functionalization for Complex Molecule Synthesis

The presence of a cyclopropane ring (≈28 kcal/mol ring strain) enables strain-release functionalization strategies not possible with simple cycloalkylamines (e.g., cyclobutylamine or 1-cyclobutylethan-1-amine). This makes 1-cyclobutylcyclopropan-1-amine a versatile intermediate for constructing more complex, nitrogen-containing polycyclic frameworks in medicinal chemistry.

Physicochemical Fine-Tuning in Lead Optimization

The lower logP of 1-cyclobutylcyclopropan-1-amine (0.989) relative to its regioisomer (1.1337) and cyclobutyl-alkylamine analogs (up to 1.538) provides a distinct physicochemical profile. Researchers aiming to reduce lipophilicity and improve aqueous solubility in a lead series can leverage this compound as a replacement for more lipophilic amine building blocks.

Probing Steric and Electronic Effects in SAR Studies

The unique positioning of the amine on the cyclopropane ring—adjacent to a geminal cyclobutyl group—creates a sterically congested and electronically distinct environment compared to 1-cyclopropylcyclobutan-1-amine (where the amine is on the cyclobutane ring). This makes 1-cyclobutylcyclopropan-1-amine a valuable tool for structure-activity relationship (SAR) studies aimed at understanding the impact of amine placement on target binding and selectivity.

Application
Selection Property
Validation Focus
Fragment-based discovery with 3D scaffolds
Fully sp³-hybridized, saturated ring system
3D shape diversity and lead-likeness profiling
Strain-release synthetic transformations
Dual strained-ring architecture (cyclopropane + cyclobutane)
Ring-opening reactivity and functionalization scope
Lead optimization: lipophilicity reduction
Lower logP profile vs. regioisomer and alkylamine analogs
Aqueous solubility and nonspecific binding reduction
Steric/electronic SAR probe
Geminal cyclobutyl-cyclopropyl amine placement
Amine orientation effects on target binding and selectivity

Technical Documentation Hub

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11 linked technical documents
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